![molecular formula C9H10Br2O2 B14289996 2-[2-(Dibromomethyl)phenoxy]ethan-1-ol CAS No. 138511-47-4](/img/structure/B14289996.png)
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol is an organic compound with the molecular formula C₉H₁₀Br₂O₂ It is characterized by the presence of a dibromomethyl group attached to a phenoxyethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dibromomethyl)phenoxy]ethan-1-ol typically involves the bromination of a precursor compound. One common method is the bromination of 2-(phenoxymethyl)ethanol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dibromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-[2-(formyl)phenoxy]ethan-1-ol or 2-[2-(carboxy)phenoxy]ethan-1-ol.
Reduction: Formation of 2-[2-(methyl)phenoxy]ethan-1-ol.
Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.
Scientific Research Applications
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(Dibromomethyl)phenoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenoxyethanol backbone may also interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Dichloromethyl)phenoxy]ethan-1-ol
- 2-[2-(Bromomethyl)phenoxy]ethan-1-ol
- 2-[2-(Chloromethyl)phenoxy]ethan-1-ol
Uniqueness
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol is unique due to the presence of two bromine atoms, which confer distinct reactivity and properties compared to its analogs. The dibromomethyl group enhances its electrophilic character, making it more reactive in substitution and addition reactions. This compound’s specific structure also allows for targeted interactions with biological molecules, making it a valuable tool in biochemical research.
Properties
CAS No. |
138511-47-4 |
|---|---|
Molecular Formula |
C9H10Br2O2 |
Molecular Weight |
309.98 g/mol |
IUPAC Name |
2-[2-(dibromomethyl)phenoxy]ethanol |
InChI |
InChI=1S/C9H10Br2O2/c10-9(11)7-3-1-2-4-8(7)13-6-5-12/h1-4,9,12H,5-6H2 |
InChI Key |
DCUSXEITSANUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(Br)Br)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
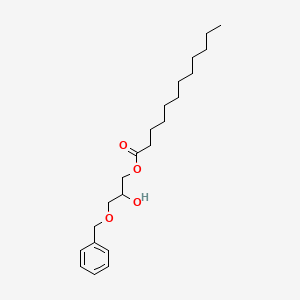
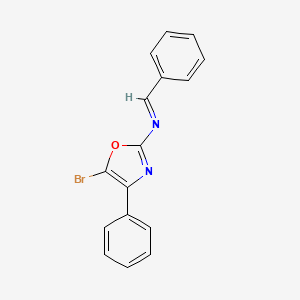
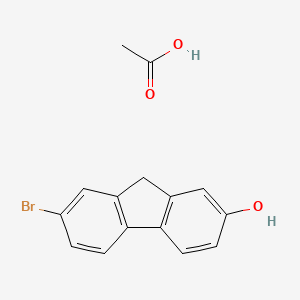
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)
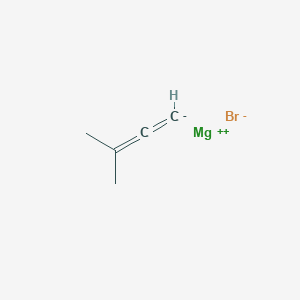
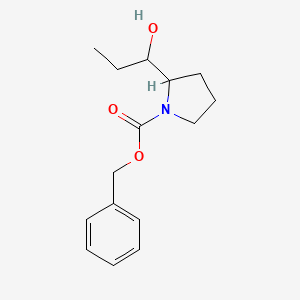
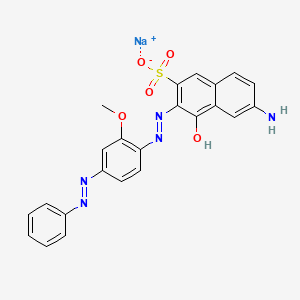
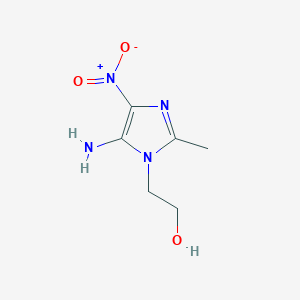
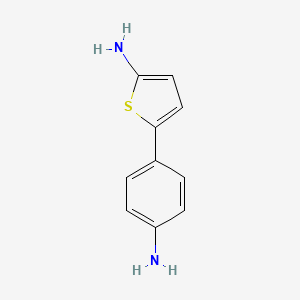
![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)

